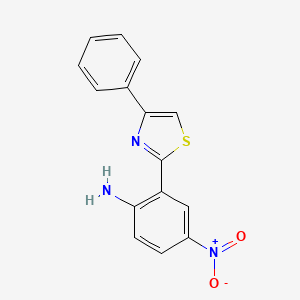

2-(2-Amino-5-nitrophenyl)-4-phenylthiazole

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netnih.govcttjournal.com Its importance is underscored by its presence in vitamin B1 (thiamine) and the antibiotic penicillin. researchgate.netcttjournal.com Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netnih.govresearchgate.netcttjournal.comnih.govrsc.orgijcce.ac.ir The aromatic nature of the thiazole ring and its ability to participate in hydrogen bonding and other molecular interactions contribute to its versatility as a pharmacophore. cttjournal.com This has led to its incorporation into a variety of clinically used drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib. researchgate.netnih.gov

Rationale for Academic Investigation into 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole and Analogous Structures

The specific compound, this compound, combines several key structural motifs that are of significant interest to medicinal chemists. The rationale for its investigation stems from the established biological importance of its constituent parts: the 2-aminothiazole (B372263) scaffold, the 4-phenylthiazole (B157171) core, and the nitrophenyl substitution.

The 2-aminothiazole moiety is a particularly important pharmacophore that has been extensively studied. nih.govresearchgate.netresearchgate.netmdpi.commdpi.combohrium.comnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer and antimicrobial effects. nih.govnih.govresearchgate.netmdpi.combohrium.com The presence of the amino group at the 2-position provides a key site for further chemical modification, allowing for the synthesis of large libraries of compounds with diverse biological profiles. mdpi.com

The 4-phenylthiazole core also contributes significantly to the biological activity of many compounds. Research has shown that derivatives of 2-amino-4-phenylthiazole (B127512) possess notable anticancer activities. researchgate.net For instance, certain novel 2-amino-4-phenylthiazole derivatives containing amide moieties have exhibited significant in vitro antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). researchgate.net

A study on novel 2-amino-4-phenylthiazole derivatives reported the following IC50 values against different cancer cell lines:

| Compound | A549 (μM) | HeLa (μM) | HT29 (μM) | Karpas299 (μM) |

| Derivative 1 | 8.64 | 6.05 | 0.63 | 13.87 |

| Derivative 2 | >50 | >50 | 2.01 | >50 |

| Derivative 3 | 15.23 | 11.45 | 1.10 | 25.67 |

Data sourced from a study on the anticancer activities of novel 2-amino-4-phenylthiazole scaffold containing amide moieties. researchgate.net

The introduction of a nitrophenyl group to a heterocyclic scaffold can significantly modulate its physicochemical properties and biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's polarity, solubility, and ability to interact with biological targets. researchgate.netescholarship.org

In the context of thiazole derivatives, the presence of a nitro group has been associated with various biological activities. For example, a series of 2-amino, 5-nitrothiazole (B1205993) derivatives were investigated for their in-vitro antiproliferative and antimigration activity against the MDA-MB-231 breast cancer cell line. cttjournal.com One of the derivative compounds, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, demonstrated a statistically significant cytotoxic effect on this cell line at a concentration of 100 μM/L after 72 hours of incubation. cttjournal.com Furthermore, 5-nitro-1,3-thiazol-2-amine and another derivative showed an inhibitory effect on cancer cell migration. cttjournal.com

Research into structurally similar compounds, such as 2-amino-4-(4-nitrophenyl)thiazole derivatives, has also revealed antimicrobial properties. researchgate.net While most of the synthesized compounds in one study showed limited activity, it highlights the potential for this class of molecules to be developed into antimicrobial agents. researchgate.net

The investigation of compounds like this compound aligns with several key paradigms in modern drug discovery. The modular nature of its synthesis, combining well-established pharmacophores, is a common strategy in lead generation and optimization. By systematically modifying each component—the 2-amino group, the phenyl ring at position 4, and the nitrophenyl substituent—researchers can explore the structure-activity relationships (SAR) and identify compounds with improved potency and selectivity. nih.gov

Furthermore, the focus on developing targeted therapies has increased the interest in scaffolds like 2-aminothiazole, which are present in kinase inhibitors and other targeted anticancer agents. nih.gov The exploration of novel derivatives of this scaffold, such as this compound, is a rational approach to discovering new drug candidates with potentially novel mechanisms of action or improved therapeutic profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c16-13-7-6-11(18(19)20)8-12(13)15-17-14(9-21-15)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYQHXDVSVHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 2 Amino 5 Nitrophenyl 4 Phenylthiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For aminothiazole derivatives, the aromatic protons on the phenyl and nitrophenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shift of these protons is influenced by the electronic effects of the substituents on the rings. The proton on the thiazole (B1198619) ring (H-5) is expected to resonate as a singlet. The protons of the amino group (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For the related compound, 2-amino-4-phenylthiazole (B127512) , the ¹H NMR spectrum (in DMSO-d₆) shows a multiplet for the phenyl protons between δ 7.79 and 7.86 ppm (2H) and between δ 7.21 and 7.36 ppm (3H). The amino protons appear as a singlet at δ 7.13 ppm (2H), and the thiazole proton gives a singlet at δ 6.98 ppm (1H). rsc.org In another example, for 2-amino-4-(p-tolyl)thiazole , the phenyl protons appear at δ 7.69 (d, J=8.1 Hz, 2H) and δ 7.17 (d, J=7.9 Hz, 2H), the amino protons at δ 7.07 (s, 2H), the thiazole proton at δ 6.89 (s, 1H), and the methyl protons at δ 2.29 (s, 3H).

Based on these analogues, the expected ¹H NMR signals for 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole would include distinct signals for the protons on the 2-amino-5-nitrophenyl and the 4-phenyl rings, a singlet for the thiazole proton, and a broad singlet for the amino protons.

Table 1: Representative ¹H NMR Data for 2-Aminothiazole (B372263) Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 2-Amino-4-phenylthiazole | DMSO-d₆ | 7.79-7.86 (m, 2H, Ar-H), 7.21-7.36 (m, 3H, Ar-H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H, thiazole-H) rsc.org |

| 2-Amino-4-(p-tolyl)thiazole | DMSO-d₆ | 7.69 (d, J=8.1 Hz, 2H, Ar-H), 7.17 (d, J=7.9 Hz, 2H, Ar-H), 7.07 (s, 2H, NH₂), 6.89 (s, 1H, thiazole-H), 2.29 (s, 3H, CH₃) |

| 2-Amino-4-(4-chlorophenyl)thiazole | DMSO-d₆ | 7.81 (d, J=8.6 Hz, 2H, Ar-H), 7.39 (d, J=8.6 Hz, 2H, Ar-H), 7.15 (s, 2H, NH₂), 7.01 (s, 1H, thiazole-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. In this compound, the carbon atoms of the thiazole ring are expected to have characteristic chemical shifts. The C2 carbon, attached to the amino group and nitrogen, will be significantly downfield, typically above δ 160 ppm. The C4 and C5 carbons will also have distinct signals. The carbons of the phenyl and nitrophenyl rings will appear in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the amino and nitro substituents.

For the analogue 2-amino-4-phenylthiazole , the ¹³C NMR spectrum (in DMSO) shows signals at δ 168.8 (C2), 150.3 (C4), 135.4, 129.0, 127.7, 126.0 (phenyl carbons), and 102.0 (C5). rsc.org For 2-amino-4-(4-chlorophenyl)thiazole , the signals are observed at δ 168.9 (C2), 149.1 (C4), 134.2, 132.1, 128.9, 127.8 (chlorophenyl carbons), and 102.7 (C5).

These data suggest that the carbon atoms of the thiazole ring in This compound will have similar chemical shifts, with adjustments due to the different substitution pattern on the phenyl ring at the C2 position.

Table 2: Representative ¹³C NMR Data for 2-Aminothiazole Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Amino-4-phenylthiazole | DMSO | 168.8 (C2), 150.3 (C4), 135.4, 129.0, 127.7, 126.0 (Ar-C), 102.0 (C5) rsc.org |

| 2-Amino-4-(4-chlorophenyl)thiazole | DMSO | 168.9 (C2), 149.1 (C4), 134.2, 132.1, 128.9, 127.8 (Ar-C), 102.7 (C5) |

| 2-Amino-4-(4-bromophenyl)thiazole | DMSO-d₆ | 168.9 (C2), 149.1 (C4), 134.6, 131.8, 128.0, 120.6 (Ar-C), 102.8 (C5) rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, C=C, and N-O stretching vibrations.

The amino group (-NH₂) typically exhibits two stretching vibrations in the range of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine will appear around 1250-1360 cm⁻¹. The nitro group (-NO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

For the related compound 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole , IR absorptions at 3373 and 3297 cm⁻¹ characterize the NH₂ function. mdpi.com For 2-amino-4-(p-nitrophenyl)thiazole , an IR spectrum is available from the NIST Chemistry WebBook, which would show the characteristic peaks for the amino, nitro, and thiazole moieties. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric N-O stretch | 1300 - 1370 |

| Thiazole & Phenyl | C=N and C=C stretch | 1400 - 1650 |

| Aromatic Amine | C-N stretch | 1250 - 1360 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of aminothiazole derivatives often involves cleavage of the thiazole ring. A study on the electron impact fragmentation of 2-amino-4-(4-nitrophenyl)-thiazole revealed prominent fragment ions resulting from the elimination of the NO₂ radical and a neutral NO molecule. nih.gov Another key fragmentation pathway is the 1,2-cleavage of the thiazole ring. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The theoretical molecular weight of the closely related 2-Amino-4-(4-nitrophenyl)thiazole is 221.236 g/mol . nist.gov

Elemental Analysis (CHNS) for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.

For This compound (C₁₅H₁₀N₄O₂S), the theoretical elemental composition can be calculated as follows:

Table 4: Calculated Elemental Analysis for C₁₅H₁₀N₄O₂S

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 15 | 180.15 | 57.68% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.23% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 17.95% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 10.25% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 10.28% |

| Total | 312.36 | 100.00% |

In a typical research report, the "found" values from experimental analysis would be presented alongside these calculated values, with close agreement providing strong evidence for the compound's stoichiometry. For example, in the synthesis of 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole , the calculated elemental analysis was C, 63.34; H, 4.38; N, 17.38%, and the found values were C, 63.43; H, 4.32; N, 17.27%. mdpi.com

X-ray Crystallography for Solid-State Structural Insights

Crystal System and Space Group Determination

The crystal system and space group of a compound are fundamental properties determined by X-ray crystallography, defining the symmetry and arrangement of molecules in the crystal lattice. For derivatives of 2-aminothiazole and other related heterocyclic systems, common crystal systems include monoclinic and triclinic.

For instance, structural analyses of various heterocyclic compounds containing triazole and indole (B1671886) moieties, which share some structural similarities with the target compound, have revealed crystallization in both the triclinic system with a P-1 space group and the monoclinic system with a P2₁ space group. mdpi.com The specific system and space group adopted by this compound would be influenced by the steric and electronic effects of its substituent groups—the amino, nitro, and phenyl moieties—which dictate the most energetically favorable packing arrangement. The presence of bulky phenyl groups and the potential for strong hydrogen bonding from the amino and nitro groups are significant factors in determining the final crystal symmetry.

Below is a table summarizing crystallographic data for representative analogous compounds.

| Compound | Crystal System | Space Group | Reference |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Monoclinic | P2₁/c | mdpi.com |

| 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine (mixture) | Triclinic | P-1 | mdpi.com |

This table presents data for analogous compounds to infer potential crystallographic properties of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen of the thiazole ring and the oxygen atoms of the nitro group can act as acceptors. Studies on co-crystals of 2-aminothiazole derivatives with carboxylic acids show that the dominant interaction is often a dimer association between the acid groups and the amine/heterocyclic nitrogen sites. researchgate.net In the absence of a carboxylic acid, N-H···N and N-H···O hydrogen bonds are expected to be prevalent, linking molecules into chains or more complex three-dimensional networks.

π–π Interactions: The structure contains two aromatic rings (the nitrophenyl and the phenyl groups) and a heteroaromatic thiazole ring, making π–π stacking interactions a significant contributor to the crystal packing. These interactions occur when planar aromatic rings stack face-to-face or in an offset (slipped-stack) manner. rsc.org In the crystal structure of a related benzothiazole (B30560) derivative, π–π interactions are observed with an interplanar distance of 3.1852 Å between paired triazole rings. nih.gov The substituent groups on the phenyl rings can influence the geometry and strength of these interactions. mdpi.com

The combination of strong hydrogen bonds from the amino and nitro groups, along with π–π stacking of the aromatic systems, likely results in a densely packed and stable crystal structure for this compound.

| Interaction Type | Potential Donors/Acceptors/Participants | Analogous Compound Examples | References |

| Hydrogen Bonding | Donor: -NH₂ Acceptor: -NO₂, Thiazole-N | 2-aminothiazole derivatives form N-H···O and N-H···N bonds with carboxylic acids. | researchgate.net |

| π–π Stacking | Phenyl rings, Nitrophenyl ring, Thiazole ring | Paired triazole rings in a benzothiazole derivative show stacking with an interplanar distance of 3.1852 Å. | nih.gov |

| C-H···N/O Interactions | Donor: Aromatic/Thiazole C-H Acceptor: Thiazole-N, Nitro-O, Amino-N | C–H···N contacts are observed in the packing of benzothiazole and thiazol-2-imine derivatives. | mdpi.comnih.govresearchgate.net |

| C-H···π Interactions | Donor: Aromatic/Thiazole C-H Acceptor: Phenyl/Thiazole π-system | Observed in the crystal packing of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine derivatives. | mdpi.comresearchgate.net |

This table summarizes the key intermolecular interactions expected in the crystal structure of this compound based on data from analogous compounds.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available. Published research providing specific results for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, molecular docking studies, or Molecular Dynamics (MD) simulations for this exact molecule could not be located.

The provided search results contain computational studies for structurally related but distinct molecules, such as other aminothiazole derivatives, nitrophenyl-substituted heterocycles, or different isomers. However, due to the strict requirement to focus solely on "this compound," the findings from these related compounds cannot be used to generate a scientifically accurate article for the specified molecule.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy for each specified subsection of the outline.

Advanced Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Derivations from Computational Modeling and Experimental Data

The structure-activity relationship (SAR) for 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole and its analogs is crucial for optimizing their therapeutic potential. Through a combination of computational modeling and experimental assays, key structural features have been identified that dictate the biological activity of this class of compounds.

Influence of Substituents on the 4-Phenyl Ring:

The phenyl ring at the 4-position of the thiazole (B1198619) core is a critical site for modification to modulate activity. Experimental data shows that substitutions on this ring can significantly impact the compound's efficacy. For instance, studies on related 2-amino-4-phenylthiazole (B127512) derivatives have demonstrated that the position of substituents influences antimycobacterial activity, with the order of activity being para > meta > ortho for bromo-substituted compounds. mdpi.com Electron-withdrawing groups, such as nitro (NO2) and fluoro (F) groups, at the para position of this phenyl ring have been shown to enhance antibacterial and antifungal activities. mdpi.com

Computational analyses support these experimental findings. Quantitative Structure-Activity Relationship (QSAR) models have been developed for various 2-aminothiazole (B372263) derivatives, correlating physicochemical properties with biological activity. excli.denih.gov These models often highlight the importance of electronic and steric factors of the substituents on the 4-phenyl ring. For example, molecular docking studies on similar structures suggest that this phenyl ring is often involved in crucial hydrophobic or pi-stacking interactions within the target's binding site.

Role of the 2-Amino Group and its Modifications:

The 2-amino group is another key determinant of activity. Acylation of this amino group to form amides often leads to potent biological effects. mdpi.comresearchgate.net SAR analysis indicates that the nature of the acyl group is important; for instance, compounds with a three-carbon propanamide chain at this position showed enhanced anticancer activity compared to those with a two-carbon acetamide (B32628) chain. researchgate.net

Computational studies have provided insights into the role of the 2-amino group. It frequently acts as a hydrogen bond donor, anchoring the molecule within the active site of a target enzyme or receptor. academie-sciences.fr Modification of this group, such as through acylation or formation of Schiff bases, alters its hydrogen bonding capacity and steric profile, thereby influencing binding affinity and subsequent biological response. mdpi.comnih.gov

Impact of the 5-Nitro Group:

The 5-nitro group on the 2-aminophenyl moiety is a strong electron-withdrawing group and is considered essential for the activity of many related compounds, such as the antiparasitic drug Nitazoxanide. nih.gov Experimental studies on analogues have shown that removal or modification of this 5-nitro group often leads to a significant reduction or complete loss of activity against certain organisms. nih.gov Its powerful electron-withdrawing nature is believed to be critical for the mechanism of action, potentially involving the reduction of the nitro group to form cytotoxic radical anions within the target cell. nih.gov While specific computational studies on the nitro group of the title compound are limited, its electronic effects are a key parameter in QSAR models of related nitroaromatic compounds.

Interactive Data Table: SAR of 2-Aminothiazole Analogs

The following table summarizes experimental data from various studies on 2-aminothiazole derivatives, illustrating the impact of different substituents on biological activity.

| Compound Series | Modification | Observed Activity | Reference |

| 2-Amino-4-phenylthiazoles | Bromo-substitution on the 4-phenyl ring | Antimycobacterial activity order: para > meta > ortho | mdpi.com |

| 2-Amino-4-phenylthiazoles | Para-nitro or para-fluoro on the 4-phenyl ring | Enhanced antibacterial and antifungal activity | mdpi.com |

| 2-Acylamino-4-phenylthiazoles | Propanamide vs. Acetamide at the 2-amino position | Propanamide derivatives showed greater anticancer activity | researchgate.net |

| 5-Nitrothiazole (B1205993) Analogs | Removal or modification of the 5-nitro group | Significant reduction in activity against PFOR organisms | nih.gov |

| 2-Aminothiazoles | Bulky or hydrophilic substituents on the thiazole ring | Decreased or abolished inhibitory activity against NOS | nih.gov |

Summary of Key SAR Findings:

4-Phenyl Ring: Para-substitution is generally preferred. Electron-withdrawing groups at this position tend to increase antimicrobial activity. mdpi.com

2-Amino Group: This group is a key interaction point. Its modification, particularly into amides, can enhance potency, with the nature of the substituent being critical for activity. researchgate.net

5-Nitro Group: The presence of the nitro group on the aminophenyl ring is considered vital for the biological activity profile of this class of compounds. nih.gov

Thiazole Core: The thiazole ring itself is a privileged scaffold. However, introducing bulky or overly hydrophilic groups at other positions (e.g., position 5 of the thiazole) can be detrimental to activity. nih.gov

These insights, derived from a synergistic approach combining experimental screening and computational modeling, provide a rational basis for the design of new, more potent derivatives of this compound for various therapeutic applications.

Mechanistic Investigations of Biological Activities in Vitro Studies Only

General Mechanisms of Action of Thiazole-Based Compounds

Thiazole (B1198619) derivatives exert their biological effects through a variety of cellular mechanisms. These compounds are known to interact with crucial biomolecules, leading to the disruption of pathways essential for cancer cell survival and proliferation. In vitro studies have elucidated several key mechanisms, including enzyme inhibition, induction of oxidative stress, and modulation of critical signaling cascades.

A primary mechanism by which thiazole-based compounds exhibit anticancer activity is through the inhibition of protein kinases. Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, and their abnormal function is a hallmark of cancer. Thiazole derivatives have been successfully designed as potent inhibitors of both serine/threonine and tyrosine kinases.

Notable kinase families targeted by thiazole compounds include:

Cyclin-Dependent Kinases (CDKs): Certain thiazole derivatives have been identified as effective inhibitors of CDKs, which are crucial for cell cycle regulation.

Receptor Tyrosine Kinases (RTKs): This class includes the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Insulin-like Growth Factor 1 Receptor (IGF-1R). Thiazole-containing molecules have been shown to inhibit these RTKs, thereby blocking signals that promote cell growth and angiogenesis.

Non-Receptor Tyrosine Kinases: The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is another target. Aberrant c-Met signaling promotes cancer cell growth and motility, and its inhibition by thiazole derivatives is a key area of research.

Raf Kinases: As components of the MAPK/ERK signaling pathway, Raf kinases are critical for cell proliferation. Thiazole compounds have demonstrated inhibitory activity against wild-type B-RAF and CRAF.

Rho-associated kinases (ROCK): These serine/threonine kinases are involved in cell proliferation and migration. A series of 4-aryl-thiazole-2-amines showed potent inhibitory activity against ROCK II, with IC50 values in the nanomolar range.

The versatility of the thiazole scaffold allows for structural modifications that enable high-affinity interactions with the ATP-binding sites of these diverse kinases, leading to effective enzyme inhibition.

Thiazole derivatives can modulate the cellular redox environment, which plays a complex role in cancer progression. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage and trigger apoptosis in cancer cells.

Some thiazole-based compounds have been shown to induce the generation of ROS in cancer cells. This increase in intracellular ROS can damage vital macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death. Conversely, other thiazole derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals. This dual activity suggests that the effect of a thiazole compound on cellular redox state is highly dependent on its specific chemical structure and the cellular context.

By inhibiting key enzymes like kinases, thiazole derivatives effectively modulate the downstream signaling pathways that they control. Disruption of these pathways is a fundamental strategy in cancer therapy.

Raf/MEK/ERK Pathway: This cascade, also known as the Ras/MAPK pathway, is central to regulating cell proliferation and survival. Thiazole compounds that inhibit Raf kinases block the entire downstream signaling chain, preventing the transmission of growth signals. Abnormal activation of this pathway is common in many cancers, making it a critical therapeutic target.

c-Met Signaling: Irregular c-Met activity can trigger multiple oncogenic signaling pathways, including Ras/MAPK and PI3K/AKT. Thiazole-based inhibitors of the c-Met receptor can shut down these downstream effects, impeding cancer cell growth and survival.

EGFR Signaling: EGFR is a receptor tyrosine kinase whose overexpression is linked to aggressive cancers. Its activation initiates cascades like the RAS/ERK and PI3K/Akt/mTOR pathways. Thiazole derivatives have been developed as potent EGFR inhibitors, effectively downregulating these pro-survival signals and inducing apoptosis in cancer cells.

Other Pathways: Thiazole derivatives have also been shown to interfere with signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, further highlighting their multi-targeted potential.

In Vitro Anticancer Activity Evaluations

The therapeutic potential of thiazole compounds is assessed through a variety of in vitro assays that measure their ability to inhibit cancer cell growth and induce cell death.

Derivatives of the 2-amino-5-nitrothiazole (B118965) core structure have been evaluated for their anticancer properties. Studies on closely related analogs demonstrate a range of activities against various human cancer cell lines. For instance, while some 2-amino-5-nitrothiazole derivatives showed minimal cytotoxicity against the MDA-MB-231 breast cancer cell line after 48 hours, others displayed significant cytotoxic effects after 72 hours of incubation. The antiproliferative and cytotoxic activities of various thiazole-based compounds have been documented against a broad spectrum of cancer cell lines, as detailed in the table below.

| Compound Class/Name | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | Breast | Statistically significant cytotoxic effect at 100 µM after 72h | |

| Thiazole Derivative 4c | MCF-7 | Breast | 2.57 | |

| Thiazole Derivative 4c | HepG2 | Liver | 7.26 | |

| Benzimidazole Derivative se-182 | A549 | Lung | 15.80 | |

| Benzimidazole Derivative se-182 | HepG2 | Liver | 15.58 | |

| Benzimidazole Derivative se-182 | DLD-1 | Colon | 65.89 | |

| Thiadiazole Derivative 7 | MDA-MB-231 | Breast | 5.69 | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | MCF-7 | Breast | GI50: 1.54 | |

| 5-Arylthieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.0091 | |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB ) | Huh7 | Liver | 16.4 (at 48h) |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

A critical aspect of developing effective anticancer agents is ensuring they exhibit selective toxicity, meaning they are more harmful to cancer cells than to normal, healthy cells. Several studies have focused on this aspect of thiazole-based compounds. For example, certain novel thiazole derivatives demonstrated potent antiproliferative activity against cancer cell lines while showing no toxicity towards normal cells like the BJ-1 fibroblast line. Similarly, a study on a series of thiadiazole derivatives identified a compound with superior cytotoxicity against the MDA-MB-231 breast cancer line that also showed remarkable selectivity over normal cell lines.

One investigation directly compared the cytotoxicity of a nitrophenyl-isothiazolone analog against the Huh7 liver cancer cell line and non-cancerous Immortalized Human Hepatocytes (IHHs). The compound exhibited significantly higher toxicity toward the cancerous Huh7 cells, reinforcing its potential as a selective anticancer agent. This selectivity is a promising feature, suggesting that compounds from this class could have a wider therapeutic window and fewer side effects associated with damage to healthy tissues.

In Vitro Antimicrobial Activity Assessments

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Salmonella paratyphi)

No studies detailing the in vitro antibacterial effects of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole against these specific bacterial strains were found.

Antifungal Efficacy (e.g., against Candida albicans, Candida utilis)

There is no available research on the in vitro antifungal activity of this compound against these fungal species.

Antiprotozoal Activity (e.g., against Trichomonas vaginalis, Giardia lamblia)

A search for the antiprotozoal properties of this compound yielded no specific results for its activity against Trichomonas vaginalis or Giardia lamblia.

Other Significant In Vitro Biological Activities

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity

No studies were identified that investigate the in vitro PPARγ agonistic activity of this compound.

Due to the absence of specific data for the target compound, this article cannot be completed as per the user's instructions. To proceed, published research on the biological activities of "this compound" would be required.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Analogues with Tuned Specificity and Potency

The rational design of next-generation analogues of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole is a critical step toward optimizing its therapeutic potential. Based on extensive research into the structure-activity relationships (SAR) of related 2-aminothiazole (B372263) derivatives, several strategies can be envisioned for enhancing the specificity and potency of new analogues.

Future synthetic efforts could focus on systematic modifications at several key positions of the molecule:

The 2-amino group: This group is a common site for modification. Acylation to form various amides or the formation of Schiff bases through condensation with different aldehydes can significantly influence the compound's biological activity. mdpi.comnih.gov For example, introducing different substituted aromatic acid chlorides can lead to amide derivatives with potentially enhanced antimicrobial properties. researchgate.net

The nitrophenyl ring: The position and electronic nature of substituents on the phenyl rings are known to be critical for activity. SAR studies on similar heterocyclic compounds have shown that electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), can significantly influence antimicrobial and anticancer activity. wjarr.comresearchgate.net Therefore, synthesizing analogues with variations in the substitution pattern of the nitrophenyl ring—for instance, moving the nitro group to the meta or para position or introducing additional substituents—could lead to compounds with improved potency.

The 4-phenyl ring: Similar to the nitrophenyl ring, modifications to the 4-phenyl substituent could fine-tune the biological activity. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups at different positions on this ring could modulate the molecule's interaction with biological targets.

The thiazole (B1198619) core: While the core is often maintained, substitution at the C5 position of the thiazole ring, which is unsubstituted in the parent compound, could be explored. Introducing small alkyl or aryl groups might alter the molecule's steric and electronic properties, leading to new biological profiles.

These rationally designed modifications would allow for the creation of a focused library of analogues. Subsequent screening of this library would help in identifying compounds with superior activity and selectivity, paving the way for the development of lead candidates for various therapeutic applications.

Application of Advanced Computational Methods for De Novo Design and Mechanistic Prediction

Advanced computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of new molecules and the prediction of their biological activities. For this compound and its future analogues, several computational approaches can be applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. For 2-aminothiazole derivatives, QSAR models have been successfully developed to predict their anticancer and antioxidant activities. tandfonline.comexcli.de These models often rely on descriptors such as spatial autocorrelation and total molecular surface area. tandfonline.comnih.gov By synthesizing a small, diverse set of analogues of this compound and evaluating their activity, a robust QSAR model could be built. This model would then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. Molecular docking studies have been extensively used for 2-aminothiazole derivatives to understand their binding modes with targets like oxidoreductase proteins, α-glucosidase, and various kinases. researchgate.netresearchgate.netnih.gov For instance, docking studies could be employed to investigate the potential interaction of this compound analogues with the ATP-binding site of kinases, which are common targets for anticancer drugs. nih.gov The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and inhibitory activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. For promising analogues identified through docking studies, MD simulations can be used to assess the stability of the binding pose and to calculate the binding free energy. tandfonline.comnih.gov This information is valuable for refining the design of analogues to achieve optimal target engagement.

Together, these computational methods can guide the de novo design of novel analogues of this compound with enhanced activity and a greater understanding of their potential mechanisms of action before committing to extensive synthetic work.

Comprehensive Mechanistic Elucidation at the Molecular and Cellular Levels

While the synthesis and screening of novel compounds are essential, a thorough understanding of their mechanism of action at the molecular and cellular levels is crucial for their development as therapeutic agents. For this compound, future research should aim to elucidate the specific biological pathways it modulates. Based on the activities of related compounds, several potential mechanisms could be investigated.

Many 2-aminothiazole derivatives have been identified as inhibitors of various enzymes. Therefore, a logical first step would be to screen this compound against a panel of kinases, as many anticancer drugs with this core structure are kinase inhibitors. nih.govnih.gov Other potential enzyme targets to investigate include topoisomerases and α-glucosidase, which have been shown to be inhibited by thiazole-based compounds. researchgate.netmdpi.com

At the cellular level, if the compound shows antiproliferative activity, further studies would be needed to determine the nature of cell death. Assays for apoptosis (e.g., Annexin V staining, caspase activation) and cell cycle analysis (e.g., flow cytometry) would reveal whether the compound induces programmed cell death and/or causes cell cycle arrest at a specific phase. The broader cellular effects could be explored using transcriptomics and proteomics to identify changes in gene and protein expression profiles upon treatment with the compound, offering unbiased insights into the pathways it affects.

Exploration of Novel Therapeutic Applications within the Scope of In Vitro Research

The structural motifs present in this compound suggest its potential for a range of therapeutic applications. The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry, and the addition of a nitro group often confers potent biological activity. Future research should involve extensive in vitro screening to uncover the full therapeutic potential of this compound and its rationally designed analogues.

Anticancer Activity: A primary area of investigation should be its potential as an anticancer agent. Numerous 2-aminothiazole derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines. nih.gov For example, new nitro-substituted thiazolyl hydrazone derivatives have been evaluated for their anticancer effects. nih.gov Therefore, this compound should be tested against a panel of cancer cell lines representing different tumor types, such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116) cancers. mdpi.com

The following table summarizes the in vitro anticancer activity of some related thiazole derivatives, providing a rationale for exploring this potential for the target compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-based stilbene analog | MCF-7 | 0.78 | mdpi.com |

| Thiazole-based stilbene analog | HCT116 | 0.62 | mdpi.com |

| Nitro-substituted thiazolyl hydrazone | MCF-7 | 125 µg/mL | nih.gov |

Antimicrobial Activity: The thiazole nucleus is a component of several antimicrobial drugs. Studies on 2,4-disubstituted thiazoles have shown that the presence of a nitro group on the phenyl ring can significantly enhance antimicrobial activity. researchgate.net Therefore, this compound and its analogues should be screened against a panel of pathogenic bacteria and fungi to determine their potential as new anti-infective agents.

By systematically exploring these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs for a variety of diseases.

Q & A

Q. How can synthetic routes for 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole be optimized to improve yield and purity?

Methodological Answer: Optimization involves varying reaction conditions such as solvent polarity, catalyst type, and temperature. For example:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for nitro-group introduction .

- Catalysts: Copper(I) iodide or palladium-based catalysts improve coupling efficiency in thiazole ring formation .

- Temperature Control: Reflux conditions (80–100°C) stabilize intermediates while minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and confirm the nitro-group position via coupling patterns .

- FT-IR: Identify NH₂ stretching (~3400 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Elemental Analysis: Validate stoichiometry (C, H, N, S) with <1% deviation from theoretical values .

Q. How do computational methods (DFT/TD-DFT) predict the photophysical properties of this compound?

Methodological Answer:

- TD-DFT Calculations: Predict excited-state intramolecular proton transfer (ESIPT) behavior, critical for fluorescence applications. The nitro group stabilizes the keto tautomer, red-shifting emission .

- Solvent Effects: Use IEFPCM models to simulate solvent polarity impacts on absorption spectra (e.g., λmax shifts from 380 nm in gas phase to 405 nm in DMSO) .

Q. What strategies resolve contradictions between experimental NMR data and DFT-predicted chemical shifts?

Methodological Answer:

- Dynamic Effects: Account for solvent-induced conformational changes using molecular dynamics (MD) simulations .

- Hybrid Functionals: Apply B3PW91/6-31+G(d,p) to improve accuracy for aromatic systems .

- Experimental Validation: Cross-check with 2D-NMR (e.g., NOESY) to confirm spatial proximity of protons .

Q. How can molecular docking elucidate the biological activity of this compound against Mycobacterium tuberculosis?

Methodological Answer:

- Target Selection: Dock against enoyl-ACP reductase (InhA), a key enzyme in mycolic acid synthesis .

- Docking Software: Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å).

- Pharmacophore Analysis: The nitro group forms hydrogen bonds with Tyr158, while the thiazole ring interacts hydrophobically with the aliphatic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.